molecular formula C10H21NO2 B1652695 D-Norleucine tert-butyl ester CAS No. 158741-08-3

D-Norleucine tert-butyl ester

Cat. No.: B1652695
CAS No.: 158741-08-3
M. Wt: 187.28
InChI Key: CZROWHOGJRLBIE-MRVPVSSYSA-N
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Description

D-Norleucine tert-butyl ester is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of norleucine, an amino acid analog, and is often used in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Norleucine tert-butyl ester typically involves the coupling of D-norleucine with tert-butyl alcohol. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the esterification process . The reaction is usually carried out under mild conditions to prevent the decomposition of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of protective groups and phase-transfer catalysts can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

D-Norleucine tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of D-Norleucine tert-butyl ester primarily involves its role as a prodrug. Upon administration, the ester is hydrolyzed in vivo to release the active compound, D-norleucine. This process is facilitated by esterases, which cleave the ester bond, allowing D-norleucine to exert its biological effects . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Norleucine tert-butyl ester is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which imparts distinct chemical and biological properties. Its ability to act as a prodrug and its versatility in various chemical reactions make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl (2R)-2-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-5-6-7-8(11)9(12)13-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZROWHOGJRLBIE-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287169
Record name D-Norleucine, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158741-08-3
Record name D-Norleucine, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158741-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Norleucine, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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